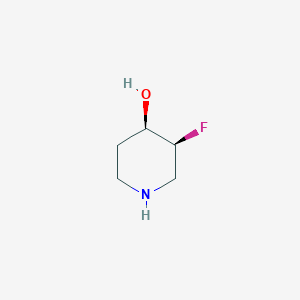

cis-3-Fluoropiperidin-4-ol

Vue d'ensemble

Description

cis-3-Fluoropiperidin-4-ol: is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry. This compound is notable for its potential applications as a building block in the synthesis of various pharmaceuticals and bioactive molecules. The presence of both a fluorine atom and a hydroxyl group on the piperidine ring imparts unique chemical properties that can be exploited in drug design and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The enantioselective synthesis of cis-3-fluoropiperidin-4-ol typically involves the fluorination of a piperidine precursor. One reported method employs a modified cinchona alkaloid catalyst for the enantioselective fluorination of a piperidine derivative, followed by reduction to yield the desired compound . The reaction conditions include the use of sodium carbonate, bis(phenylsulfonyl)imide, and tetrahydrofuran at 0°C for 24 hours, followed by reduction with sodium borohydride in methanol at 0°C for 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the enantioselective fluorination process using commercially available catalysts and reagents suggests that it can be adapted for large-scale synthesis. The use of chiral separation techniques, such as chiral high-performance liquid chromatography, can further ensure the production of enantiopure material .

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Fluoropiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fluorinated piperidine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Fluorinated piperidinone or piperidinal derivatives.

Reduction: Fluorinated piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

cis-3-Fluoropiperidin-4-ol serves as a crucial building block for synthesizing various pharmaceuticals. Its unique properties allow for modifications that can lead to enhanced biological activity.

Case Studies in Drug Development

- Alzheimer's Disease Research : Studies have indicated that derivatives of this compound may act as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential therapeutic applications in treating cognitive disorders .

- CNS Targeting Drugs : Research highlights the compound's utility in developing drugs aimed at central nervous system disorders, leveraging its ability to cross the blood-brain barrier effectively .

Biological Studies

The compound is instrumental in studying the effects of fluorine substitution on biological activity and metabolic stability.

Industrial Applications

In addition to its medicinal uses, this compound has applications in the agrochemical industry and as an intermediate in synthesizing various fine chemicals.

Synthesis Techniques

The synthesis typically involves enantioselective fluorination processes, often utilizing modified cinchona alkaloid catalysts to achieve high levels of enantioselectivity . This method allows for scalable production suitable for industrial applications.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of cis-3-fluoropiperidin-4-ol is largely dependent on its incorporation into larger bioactive molecules. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interaction with enzymes and receptors.

Comparaison Avec Des Composés Similaires

cis-3-Chloropiperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

cis-3-Bromopiperidin-4-ol: Similar structure but with a bromine atom instead of fluorine.

cis-3-Hydroxypiperidin-4-ol: Lacks the halogen substitution, only has a hydroxyl group.

Uniqueness: cis-3-Fluoropiperidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its chloro, bromo, and hydroxyl analogs. These effects can lead to differences in biological activity, metabolic stability, and overall pharmacokinetic properties.

Activité Biologique

Cis-3-Fluoropiperidin-4-ol is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a significant building block for the synthesis of various pharmacologically active agents, particularly those targeting the central nervous system. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following structural features:

- IUPAC Name : (3S,4R)-3-fluoro-4-methylpiperidin-4-ol

- Molecular Formula : C6H12FNO

- Molecular Weight : 135.17 g/mol

- CAS Number : 1612176-91-6

The presence of a fluorine atom and a hydroxyl group on the piperidine ring imparts unique chemical reactivity and biological properties that differentiate it from its analogs.

This compound primarily acts as an acetylcholinesterase inhibitor , which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic signaling, making it a candidate for therapeutic applications in treating neurological disorders such as Alzheimer’s disease. The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby prolonging its action in the nervous system.

Biological Activity and Therapeutic Applications

- Neurological Disorders : Due to its inhibitory effect on acetylcholinesterase, this compound shows promise in treating cognitive disorders. Research indicates that increasing acetylcholine levels can improve memory and cognitive function.

- Pharmacological Studies : The compound has been utilized in various studies to explore its interactions with biological targets, particularly enzymes involved in neurotransmission. These studies help elucidate biochemical pathways critical for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Key Features |

|---|---|

| 3-Fluoro-4-methylpiperidine | Lacks hydroxyl group; has a methyl group at 4-position |

| 4-Methylpiperidin-4-ol | Does not contain fluorine; only has a hydroxyl group |

| 3-Fluoropiperidine | Lacks both methyl and hydroxyl groups; only fluorine |

This compound is unique due to its combination of both a fluorine atom and a hydroxyl group, which imparts distinctive chemical reactivity and biological properties not present in its analogs.

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits acetylcholinesterase in vitro, leading to significant increases in acetylcholine levels. This effect was quantified using enzyme kinetics assays, showing a competitive inhibition pattern with an IC50 value indicative of its potency .

- Therapeutic Applications : A study focused on the potential use of this compound in animal models of Alzheimer’s disease. Results showed improved cognitive function and memory retention in treated subjects compared to controls, suggesting its viability as a therapeutic agent .

Propriétés

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.